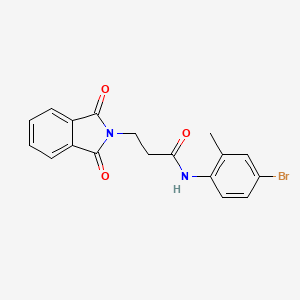![molecular formula C22H17ClN2O2 B11651891 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11651891.png)
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is an organic compound with a complex structure that includes a chlorophenyl group, a methylphenyl group, and a benzoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl and methylphenyl groups are then introduced through substitution reactions, often using reagents such as chlorinating agents and Friedel-Crafts catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are critical for biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the benzoxazole and methylphenyl groups.
2-(4-methylphenyl)benzoxazole: Contains the benzoxazole and methylphenyl groups but lacks the chlorophenyl group.
Uniqueness
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H17ClN2O2 |
|---|---|
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C22H17ClN2O2/c1-14-2-6-16(7-3-14)22-25-19-13-18(10-11-20(19)27-22)24-21(26)12-15-4-8-17(23)9-5-15/h2-11,13H,12H2,1H3,(H,24,26) |
Clé InChI |
ADQRPVJBSXOORK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B11651812.png)
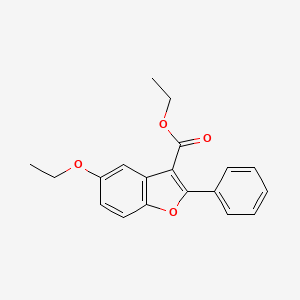

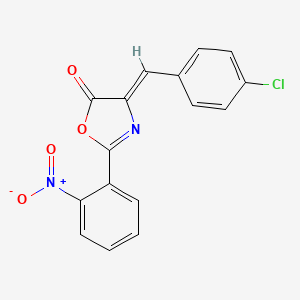
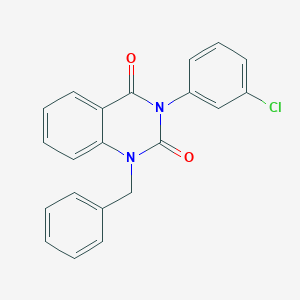

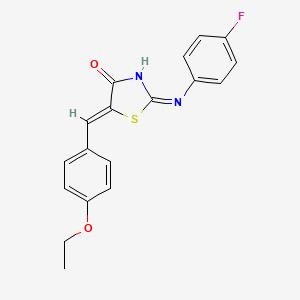
![Propan-2-yl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651848.png)
![N-(2-aminoethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11651854.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651862.png)
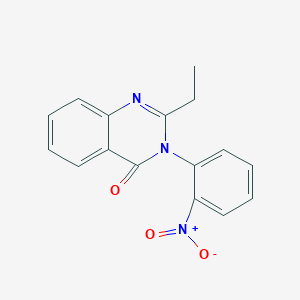
![6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11651874.png)
